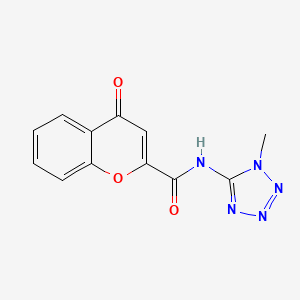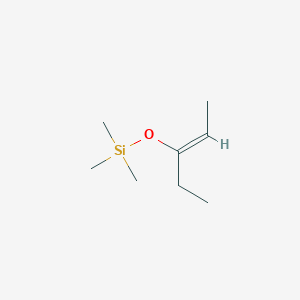
Z-3-(trimethylsilyl)oxy-2-pentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-3-(trimethylsilyl)oxy-2-pentene: is an organic compound characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further bonded to a pentene structure. This compound is notable for its applications in organic synthesis, particularly due to the unique properties imparted by the trimethylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(trimethylsilyl)oxy-2-pentene typically involves the silylation of ketones using ethyl trimethylsilylacetate. The process begins with the preparation of ethyl trimethylsilylacetate, which is then used to silylate the ketone, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Z-3-(trimethylsilyl)oxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include meta-chloroperoxybenzoic acid for epoxidation and osmium tetroxide for hydroxylation.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are often used for silylation reactions.
Major Products: The major products formed from these reactions include epoxides, diols, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Z-3-(trimethylsilyl)oxy-2-pentene has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Z-3-(trimethylsilyl)oxy-2-pentene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The molecular pathways involved include the formation of stable intermediates that can undergo further transformations under controlled conditions .
類似化合物との比較
- 3-(trimethylsilyl)oxy-1-butene
- 3-(trimethylsilyl)oxy-1-hexene
- 3-(trimethylsilyl)oxy-2-butene
Comparison: Z-3-(trimethylsilyl)oxy-2-pentene is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. The presence of the trimethylsilyl group enhances its volatility and makes it more amenable to analysis by techniques such as gas chromatography and mass spectrometry . Additionally, its specific configuration allows for selective reactions that are not possible with other similar compounds.
特性
分子式 |
C8H18OSi |
|---|---|
分子量 |
158.31 g/mol |
IUPAC名 |
trimethyl-[(Z)-pent-2-en-3-yl]oxysilane |
InChI |
InChI=1S/C8H18OSi/c1-6-8(7-2)9-10(3,4)5/h6H,7H2,1-5H3/b8-6- |
InChIキー |
BMJHTFWPTJVYJV-VURMDHGXSA-N |
異性体SMILES |
CC/C(=C/C)/O[Si](C)(C)C |
正規SMILES |
CCC(=CC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






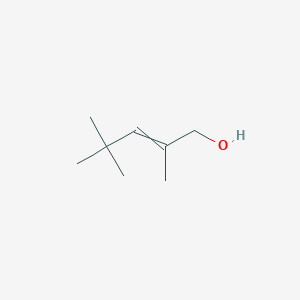

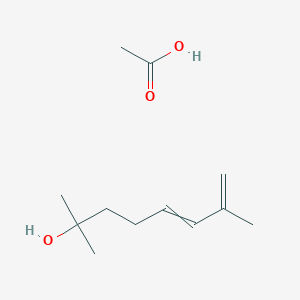
![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
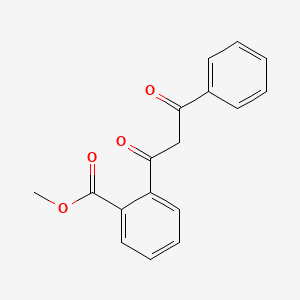

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
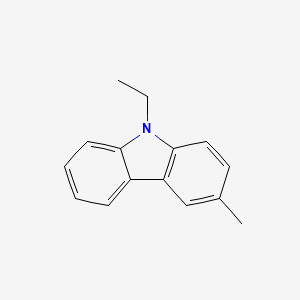
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
